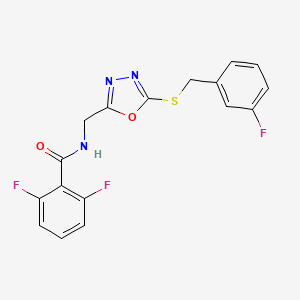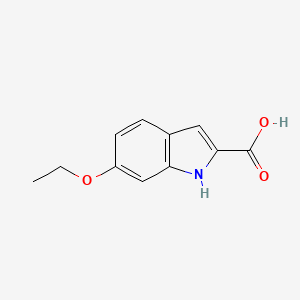![molecular formula C18H26N2O5S B2691146 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1206987-14-5](/img/structure/B2691146.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxins are a group of chemically related compounds that are persistent environmental pollutants (POPs). They are found throughout the world in the environment and they accumulate in the food chain, mainly in the fatty tissue of animals .
Synthesis Analysis
Dioxins are mainly by-products of industrial processes but can also result from natural processes, such as volcanic eruptions and forest fires. They are unwanted by-products of many manufacturing processes including smelting, chlorine bleaching of paper pulp and the manufacture of some herbicides and pesticides .Molecular Structure Analysis
The chemical name for dioxin is 2,3,7,8- tetrachlorodibenzo para dioxin (TCDD). The name dioxins is often used for the family of structurally and chemically related polychlorinated dibenzo para dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Certain dioxin-like polychlorinated biphenyls (PCBs) with similar toxic properties are also included under the term dioxins .Chemical Reactions Analysis
Dioxins are highly stable due to their chemical structure, which makes them resistant to breakdown in the environment .Physical And Chemical Properties Analysis
Dioxins are highly stable and have the ability to be absorbed by fat tissue, where they are then stored in the body. Their half-life in the body is estimated to be 7 to 11 years .科学的研究の応用
Electrophysiological Activity in Cardiac Research
N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the compound , have demonstrated potent electrophysiological activity in vitro, particularly in cardiac Purkinje fiber assays. These compounds show potential as class III electrophysiological agents, indicating the relevance of the compound for cardiac research (Morgan et al., 1990).
Bioactive Compound Synthesis and Enzyme Inhibition
Research has explored the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moieties, akin to the specified compound. These synthesized compounds have exhibited significant inhibitory activities against enzymes like lipoxygenase and moderate inhibition of acetylcholinesterase and butyrylcholinesterase. They also demonstrated antibacterial properties, suggesting the potential of related compounds in enzyme inhibition and antimicrobial applications (Irshad et al., 2016).
Radiolabeling for Biological Properties Evaluation
Fluorinated derivatives of WAY 100635, structurally similar to the compound , have been synthesized and radiolabeled for evaluation of biological properties. These studies contribute to understanding the pharmacokinetics and receptor interactions in the brain, indicating potential applications in neuroscientific research and drug development (Lang et al., 1999).
Antimalarial and COVID-19 Drug Development
A study investigating the reactivity of N-(phenylsulfonyl)acetamide derivatives, similar to the compound of interest, found significant antimalarial activity and explored their potential as COVID-19 drugs. This highlights the compound's relevance in developing treatments for infectious diseases (Fahim & Ismael, 2021).
Antibacterial Agent Development
Research focused on N-substituted sulfonamides with a benzodioxane moiety, similar to the compound , revealed potent antibacterial activity against various bacterial strains, suggesting its potential application in creating new antibacterial agents (Abbasi et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-2-26(22,23)19-12-13-3-5-14(6-4-13)18(21)20-15-7-8-16-17(11-15)25-10-9-24-16/h7-8,11,13-14,19H,2-6,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVXLUQJSKFAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


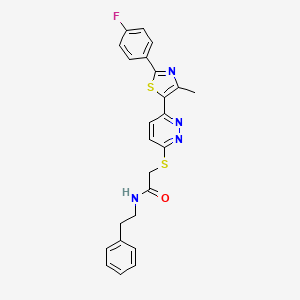


![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2691071.png)
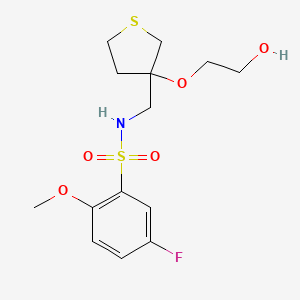
![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)

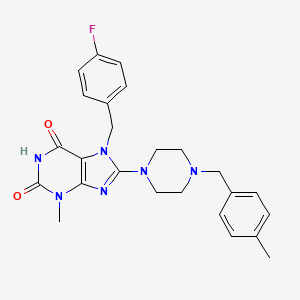
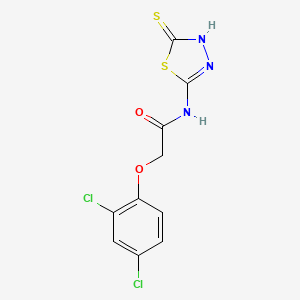
![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)
